5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid
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Overview
Description
5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid is a complex organic compound that features a thienyl group, an ethoxycarbonyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common route includes the initial formation of the thienyl intermediate, followed by the introduction of the ethoxycarbonyl group through esterification. The final step involves the coupling of the thienyl intermediate with a pentanoic acid derivative under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-([3-(Methoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid
- 5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxobutanoic acid
Uniqueness
5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-4-20-14(19)12-8(2)9(3)21-13(12)15-10(16)6-5-7-11(17)18/h4-7H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKOVZLYUPUROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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